molecular formula C8H11ClO B14489369 6-Chloro-4,4-dimethylcyclohex-2-en-1-one CAS No. 63577-30-0

6-Chloro-4,4-dimethylcyclohex-2-en-1-one

Katalognummer: B14489369
CAS-Nummer: 63577-30-0
Molekulargewicht: 158.62 g/mol
InChI-Schlüssel: AHTDWNUURYZPAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4,4-dimethylcyclohex-2-en-1-one is an organic compound with a molecular formula of C8H11ClO It is a derivative of cyclohexenone, featuring a chlorine atom at the 6th position and two methyl groups at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,4-dimethylcyclohex-2-en-1-one typically involves the chlorination of 4,4-dimethylcyclohex-2-en-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4,4-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of 6-chloro-4,4-dimethylcyclohexanol or 6-chloro-4,4-dimethylcyclohexane.

    Substitution: Formation of 6-hydroxy-4,4-dimethylcyclohex-2-en-1-one or 6-amino-4,4-dimethylcyclohex-2-en-1-one.

Wissenschaftliche Forschungsanwendungen

6-Chloro-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Chloro-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4-Dimethylcyclohex-2-en-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6,6-Dimethylcyclohex-2-en-1-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4,4-Dimethyl-2-cyclohexen-1-one: Another derivative with distinct chemical properties and uses.

Uniqueness

6-Chloro-4,4-dimethylcyclohex-2-en-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

63577-30-0

Molekularformel

C8H11ClO

Molekulargewicht

158.62 g/mol

IUPAC-Name

6-chloro-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11ClO/c1-8(2)4-3-7(10)6(9)5-8/h3-4,6H,5H2,1-2H3

InChI-Schlüssel

AHTDWNUURYZPAS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C(=O)C=C1)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.